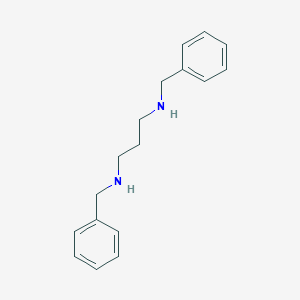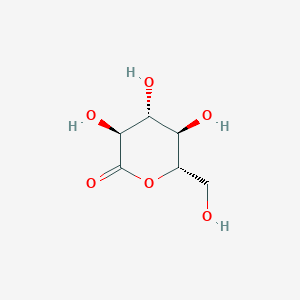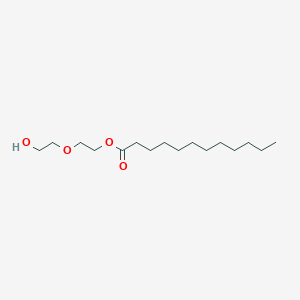
Diethylene glycol monolaurate
Vue d'ensemble
Description
Diethylene glycol monolaurate is a natural product found in Scutellaria barbata . It is a self-dispersing surface active agent and is suggested as a water-in-oil or oil-in-water emulsifier with an auxiliary agent. It is particularly well suited for use in mineral oil systems .
Synthesis Analysis
Diethylene glycol monolaurate can be synthesized via the reaction of diethylene glycol monomethyl ether with methyl laurate by a new solid base catalyst of KF/CaO/AC, which was prepared by impregnation method using active carbon as carrier .Molecular Structure Analysis
The molecular formula of Diethylene glycol monolaurate is C16H32O4 . The IUPAC name is 2- (2-hydroxyethoxy)ethyl dodecanoate . The molecular weight is 288.42 g/mol .Physical And Chemical Properties Analysis
Diethylene glycol monolaurate is an oily liquid with a density of 0.9572 at 25°C and 0.963-0.968 at 20°C . It has a melting point of 17-18°C and a boiling point of approximately 270°C (some decomposition may occur). It may be heated to 250°C without decomposition . It is practically insoluble in water but soluble in methanol, ethanol, benzene, toluene, chlorinated hydrocarbons, acetone, ethyl acetate, and cottonseed oil. It is slightly soluble in petroleum naphtha .Applications De Recherche Scientifique
Thermodynamic Property Analysis
DEGML is used in the study of thermodynamic properties of liquid mixtures. Researchers investigate parameters such as density (ρ), speed of sound (u), and refractive index (nD) in binary mixtures at different temperatures and pressures. This data helps in understanding molecular interactions and can be used to develop equations of state for various substances .
Toxicological Studies
DEGML is also significant in toxicology. It’s a subject of study for its metabolic pathways and potential toxicity. Research involves quantifying DEGML and its metabolites in biological samples, which is crucial for understanding its effects on human health and safety .
Heat Transfer Fluid
In the chemical industry, DEGML is applied as a heat transfer fluid. Its low freezing point makes it suitable for use in systems requiring stable thermal properties over a wide temperature range. This application is critical in processes where precise temperature control is necessary .
Lubricant and Grinding Aid
As a lubricant, DEGML finds use in glass-grinding aids and fiber-finish components. Its lubricating properties help in reducing friction and wear during the grinding process, leading to smoother finishes and prolonged equipment life .
Gas Dehydration
In the natural gas industry, DEGML is employed to remove water and other impurities from natural gas. This dehydration process is essential for preventing corrosion and ensuring the efficient transport and storage of natural gas .
Safety and Hazards
Diethylene glycol monolaurate should be handled with care. Personal protective equipment and face protection should be worn. Ensure adequate ventilation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame .
Mécanisme D'action
Target of Action
Diethylene glycol monolaurate is a self-dispersing surface active agent . It is particularly well suited for use in mineral oil systems . It is suggested as a water-in-oil or oil-in-water emulsifier with an auxiliary agent .
Mode of Action
Diethylene glycol monolaurate exerts its effect by disrupting the lipid bilayer structure in the stratum corneum (SC) and thereby increasing the drug’s diffusion coefficient . It can insert itself into the SC lipid bilayer structures and disrupt the packing of the lipids . The result of this is that the lipid structure of the SC becomes more fluid and the diffusion coefficient of the permeant is increased .
Biochemical Pathways
It is known that it can affect the lipid bilayer structure in the stratum corneum (sc), which is the outermost layer of the skin . This disruption of the lipid structure can lead to an increased diffusion coefficient of the permeant .
Pharmacokinetics
It is known that it can significantly enhance percutaneous penetration of different drugs . This suggests that it may have a significant impact on the bioavailability of drugs when used as a penetration enhancer.
Result of Action
The primary result of diethylene glycol monolaurate’s action is the increased permeability of the skin, allowing for enhanced penetration of drugs . This can lead to improved efficacy of topical medications.
Action Environment
Environmental factors can influence the action, efficacy, and stability of diethylene glycol monolaurate. For instance, the biodegradability of diethylene glycol is assessed in the read-across approach of ‘ethylene glycol and higher glycols’ (mono-, di-, tri-, tetra- and pentaethylene glycol) . All evidence indicates that the ethylene glycols are readily biodegradable . This suggests that environmental factors such as the presence of degrading organisms could influence the action and stability of diethylene glycol monolaurate.
Propriétés
IUPAC Name |
2-(2-hydroxyethoxy)ethyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O4/c1-2-3-4-5-6-7-8-9-10-11-16(18)20-15-14-19-13-12-17/h17H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIMXKDCVCTHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059702 | |
| Record name | Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylene glycol monolaurate | |
CAS RN |
141-20-8 | |
| Record name | Diethylene glycol laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol monolaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glaurin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-hydroxyethoxy)ethyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL MONOLAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBL949IG2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)
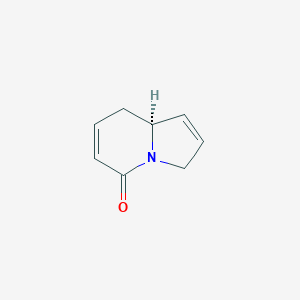
![4,4'-[(Phenylmethyl)imino]bisbutanenitrile](/img/structure/B123835.png)
![Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B123838.png)

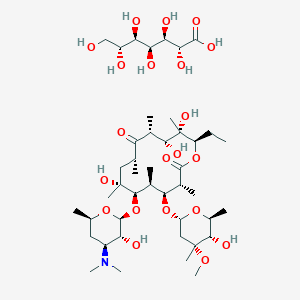
![N2-[(tert-butoxy)carbonyl]-L-asparagine](/img/structure/B123842.png)


